molecular formula C22H25N3O2S B11312060 5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11312060
M. Wt: 395.5 g/mol
InChI Key: UCXONXCITIMZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine and thiophene moieties: These groups can be introduced through nucleophilic substitution reactions.

    Coupling with the carboxamide group: This step often involves the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is studied for its potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. This includes its use as a lead compound in drug discovery programs.

Industry

Industrially, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-[2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-16-7-9-17(10-8-16)20-14-18(24-27-20)22(26)23-15-19(21-6-5-13-28-21)25-11-3-2-4-12-25/h5-10,13-14,19H,2-4,11-12,15H2,1H3,(H,23,26)

InChI Key

UCXONXCITIMZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.